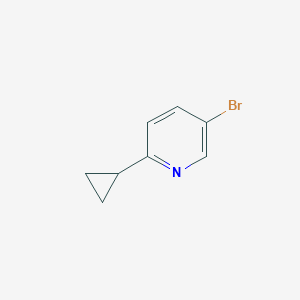

5-Bromo-2-cyclopropylpyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJWEZIWWHAIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624690 | |

| Record name | 5-Bromo-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579475-29-9 | |

| Record name | 5-Bromo-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-cyclopropylpyridine: Properties, Synthesis, and Reactivity

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-Bromo-2-cyclopropylpyridine has emerged as a pivotal heterocyclic intermediate for researchers, scientists, and drug development professionals. Its unique structural combination—a reactive brominated pyridine core and a strained cyclopropyl ring—offers a versatile platform for constructing complex molecular architectures. The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs due to its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring. The bromine atom at the 5-position provides a reliable handle for strategic downstream functionalization, primarily through palladium-catalyzed cross-coupling reactions. Concurrently, the 2-cyclopropyl group imparts unique conformational constraints and metabolic stability, properties highly sought after in modern drug design.

This guide provides an in-depth exploration of the chemical and physical properties of this compound, details its synthesis, and presents validated protocols for its application in key synthetic transformations, underscoring its significance as a high-value building block in the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental to its effective use in synthesis and for quality control.

Core Properties

The key physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 579475-29-9 | [1][2] |

| Molecular Formula | C₈H₈BrN | [2] |

| Molecular Weight | 198.06 g/mol | [2] |

| Appearance | Yellow oil | [1] |

| Boiling Point | 242.9 ± 28.0 °C at 760 mmHg | (Predicted) |

| Density | 1.6 ± 0.1 g/cm³ | (Predicted) |

| Flash Point | 100.7 ± 25.4 °C | (Predicted) |

| Solubility | Good solubility in CH₂Cl₂, CHCl₃, Ether, THF | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following data represents the characteristic spectral signature of the molecule.

¹H Nuclear Magnetic Resonance (¹H-NMR): The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments.

-

¹H-NMR (CDCl₃) δ (ppm): 8.48 (d, 1H), 7.63 (dd, 1H), 7.04 (d, 1H), 1.99 (m, 1H), 1.03-0.98 (m, 4H).[1]

¹³C Nuclear Magnetic Resonance (¹³C-NMR): While experimental ¹³C-NMR data for this specific compound is not widely published, predicted chemical shifts, based on computational models and data from analogous structures, are as follows. These values are invaluable for tentative structural confirmation.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~163 | C2 (Carbon attached to cyclopropyl) |

| ~151 | C6 (Aromatic CH adjacent to Nitrogen) |

| ~140 | C4 (Aromatic CH) |

| ~121 | C3 (Aromatic CH) |

| ~118 | C5 (Carbon attached to Bromine) |

| ~15 | Cyclopropyl CH |

| ~9 | Cyclopropyl CH₂ |

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups and bond vibrations. Characteristic absorptions for this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic and Cyclopropyl C-H stretch |

| ~1600-1450 | Pyridine ring C=C and C=N stretching vibrations |

| ~1050-1000 | C-Br stretch |

| ~1020 | Cyclopropyl ring breathing mode |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

LC-MS (ESI+): m/z = 197.9, 199.9 (M+H)⁺, demonstrating the characteristic ~1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br).[1]

Synthesis of this compound

The preparation of this compound is reliably achieved via a palladium-catalyzed cross-coupling reaction. The most common laboratory-scale synthesis utilizes a Grignard reagent, as detailed below. This method provides a direct and efficient route from commercially available starting materials.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Grignard Cross-Coupling

This protocol describes the synthesis of this compound from 2,5-dibromopyridine and cyclopropylmagnesium bromide.[1]

Materials:

-

2,5-Dibromopyridine (1.0 equiv.)

-

Cyclopropylmagnesium bromide (0.5 M solution in THF, 1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.01-0.05 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ether or Dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, argon-purged flask, add 2,5-dibromopyridine and the PdCl₂(dppf) catalyst.

-

Dissolve the solids in anhydrous THF.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add the cyclopropylmagnesium bromide solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Upon completion, carefully pour the reaction mixture into a saturated aqueous NaHCO₃ solution to quench the reaction.

-

Extract the aqueous layer three times with ether or dichloromethane.

-

Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The resulting crude residue (a yellow oil) is then purified by flash column chromatography on silica gel to yield pure this compound.[1]

Causality: The choice of a dppf-ligated palladium catalyst is critical. The bulky, electron-rich dppf ligand facilitates the oxidative addition of the palladium(0) species into the C-Br bond and promotes the subsequent reductive elimination, preventing catalyst deactivation and improving yields. The reaction is performed under an inert atmosphere to prevent quenching of the Grignard reagent and oxidation of the Pd(0) catalyst.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its C5-bromo substituent. This position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino groups. This versatility makes it a valuable intermediate in the construction of complex drug candidates.

Key Synthetic Transformations

Caption: Major cross-coupling reactions of the title compound.

Application Example: Synthesis of a GPR120 Agonist

A practical application of this compound is demonstrated in the synthesis of G-protein coupled receptor 120 (GPR120) agonists, which are investigated for the treatment of metabolic disorders like Type 2 diabetes.[4]

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines the coupling of this compound with a boronic acid derivative, as adapted from patent literature, to form a key biaryl intermediate.[4]

Materials:

-

This compound (1.0 equiv.)

-

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane

-

Water

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, combine this compound, the boronic ester, potassium carbonate, and Pd(PPh₃)₄.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-100 °C and stir vigorously overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the desired 5-aryl-2-cyclopropylpyridine product.

Causality: The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation.[5][6] The use of a phosphine-ligated palladium(0) catalyst is standard. A base, such as potassium carbonate, is essential to activate the boronic ester for the transmetalation step in the catalytic cycle. A mixed aqueous-organic solvent system is often used to ensure solubility of both the organic substrates and the inorganic base.

Protocol 2: Buchwald-Hartwig Amination (Representative Protocol)

Materials:

-

This compound (1.0 equiv.)

-

Desired primary or secondary amine (1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

-

Xantphos or similar bulky phosphine ligand (0.04 equiv.)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

-

Anhydrous Toluene or Dioxane

Procedure:

-

To a dry Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide under an argon atmosphere.

-

Add anhydrous toluene, followed by this compound and the amine.

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] The choice of a bulky, electron-rich phosphine ligand (like Xantphos) is crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with amines that possess β-hydrogens. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active palladium-amido complex within the catalytic cycle.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, a hazard assessment based on structurally related compounds such as 5-bromo-2-methoxypyridine and 5-bromo-2-cyanopyridine provides a reliable guide.[1][6]

GHS Hazard Profile (Inferred):

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

(May also be harmful if swallowed, H302)

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is potentially sensitive to light and heat; storage in an amber vial away from heat sources is recommended.[3]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its constituent parts—the versatile pyridine ring, the reactive bromine handle, and the conformationally rigid cyclopropyl group—combine to create an intermediate of significant value in pharmaceutical research. The demonstrated utility in palladium-catalyzed Suzuki and Buchwald-Hartwig reactions allows for rapid and efficient diversification, enabling the exploration of vast chemical space in the pursuit of novel drug candidates. The protocols and data presented in this guide provide a solid technical foundation for scientists to leverage the full potential of this important building block in their research and development endeavors.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Vertex AI Search. (n.d.). Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 11, 2026, from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 11, 2026, from [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 204. [Link]

- Google Patents. (2015). WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 71(26), 9681–9686. [Link]

- Google Patents. (2017). US10227360B2 - Compounds for use as GPR120 agonists.

- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2. Retrieved from [Link]

- Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. Retrieved from [Link]

- Google Patents. (2016). US9399021B2 - Pharmaceutical composition.

-

NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

- Heterocycles. (2011).

-

ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectral Characterization, Crystal and Molecular Structure Studies of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Pharmaceutical formulations and uses thereof - Patent US-12357577-B1. Retrieved from [Link]

-

ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

- Google Patents. (2005). US6946120B2 - Pharmaceutical composition.

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | 579475-29-9 [chemicalbook.com]

- 2. 579475-29-9 | this compound | Bromides | Ambeed.com [ambeed.com]

- 3. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 4. US10227360B2 - Compounds for use as GPR120 agonists - Google Patents [patents.google.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-2-cyclopropylpyridine molecular structure

An In-depth Technical Guide to the Molecular Structure and Utility of 5-Bromo-2-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, combining a reactive pyridine core with a metabolically stable cyclopropyl moiety and a versatile bromine handle, makes it a highly valuable building block for the synthesis of complex target molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. It is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage this scaffold in their discovery programs.

Molecular Structure and Physicochemical Properties

The core of this compound consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted at the 2-position with a cyclopropyl group and at the 5-position with a bromine atom. The pyridine ring itself is electron-deficient, and the bromine atom further withdraws electron density via induction, influencing the molecule's overall reactivity. Conversely, the cyclopropyl group, with its unique strained ring system, can modulate electronic properties and provide a desirable three-dimensional conformation, which is often beneficial for biological activity.

Key Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN | [1] |

| Molecular Weight | 200.06 g/mol | [1] |

| Appearance | Yellow oil or Solid (depending on purity) | [1][2] |

| CAS Number | 579475-29-9 | [2] |

| Solubility | Good solubility in common organic solvents like dichloromethane and ether. | [1][2] |

Structural Diagram

The two-dimensional structure of this compound highlights the spatial relationship between the pyridine ring, the bromine atom, and the cyclopropyl group.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 5.5 mL, 2.8 mmol) under an inert argon atmosphere, add a 0.5 M THF solution of 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (5.5 mL, 2.8 mmol). [2]2. Stir the reaction mixture at room temperature for 2 hours to form a slurry. [2]3. To this slurry, add 2,5-dibromopyridine (0.65 g, 2.8 mmol) and PdCl₂(dppf) (0.041 g, 0.050 mmol) in one portion. [2]4. An exothermic reaction will be observed, and the slurry will thicken. Continue stirring at room temperature overnight after the exotherm subsides. [2]5. Pour the reaction mixture into a saturated sodium bicarbonate solution and extract the product with ether. [2]6. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [2]7. Purify the residue by passing it through a short silica gel column with dichloromethane as the eluent to yield the final product. [2]

Reactivity Profile

The reactivity of this compound is a key aspect of its utility.

-

The Bromine Atom: The bromine at the 5-position is a versatile handle for further functionalization. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. [1]This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse compound libraries. [3]* The Pyridine Ring: The pyridine ring is aromatic and weakly basic due to the lone pair of electrons on the nitrogen atom. [1]This allows it to participate in electrophilic substitution reactions, although the bromine atom is deactivating. [1]* The Cyclopropyl Group: The strained three-membered ring of the cyclopropyl group can influence the molecule's reactivity. Under certain conditions, it can undergo ring-opening reactions, providing a pathway to novel carbon skeletons. [1]This strained nature can also provide an additional driving force for certain reactions. [1]

Applications in Drug Development and Materials Science

This compound is a valuable intermediate in the synthesis of compounds for the pharmaceutical, agrochemical, and materials science industries. [1]The cyclopropyl moiety is a well-regarded feature in medicinal chemistry as it can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune solubility. The bromo-pyridine core provides a robust scaffold that can be readily elaborated, making it a favored starting material for the synthesis of complex, biologically active molecules.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and related compounds.

General Precautions

-

Handle in accordance with good industrial hygiene and safety practices. [4]* Use only under a chemical fume hood to ensure adequate ventilation. [4]* Avoid contact with skin, eyes, and clothing. [4][5]Do not breathe dust, mist, vapors, or spray. [4][6]* Wash hands thoroughly before breaks and immediately after handling the product. [4]* Store in a dry, cool, and well-ventilated place with the container tightly closed. [6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles (conforming to EN166). [4]* Hand Protection: Wear appropriate protective gloves. [4]* Skin and Body Protection: Wear protective clothing to prevent skin exposure. [4]* Respiratory Protection: Follow OSHA respirator regulations or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. [4]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [4][6]* Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. [4][6]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. [4][6]* Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [4][6]

Conclusion

This compound stands out as a pivotal molecular scaffold with significant potential in synthetic and medicinal chemistry. Its well-defined structure, characterized by a versatile bromine handle and a beneficial cyclopropyl group on a pyridine core, offers a robust platform for the development of novel chemical entities. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers aiming to unlock its full potential in drug discovery and materials innovation.

References

- This compound | 579475-29-9 - ChemicalBook. (2025).

- Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China. (n.d.).

- 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).

- 5-bromo-2-(cyclopropylmethoxy)pyridine | 494772-02-0 - ChemicalBook. (n.d.).

- 5-BroMo-2-cyclopropyl-pyridine - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- 2-broMo-5-cyclopropylpyridine synthesis - ChemicalBook. (n.d.).

- 5-bromo-2-nitropyridine - Jubilant Ingrevia. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27).

- One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.).

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27).

Sources

Introduction: The Significance of the Cyclopropyl-Pyridine Moiety

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is the second most abundant nitrogen-containing heterocycle found in pharmaceuticals, prized for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl group.[1] The cyclopropyl group, a small, strained ring, is a key pharmacophore that imparts unique conformational constraints, metabolic stability, and improved potency to drug candidates.[1] The combination of these two motifs in this compound creates a high-value building block for medicinal chemistry and drug development. Its structure allows for further functionalization at the bromine-bearing C5 position, making it a versatile intermediate for accessing complex molecular architectures.[2] This guide provides a detailed examination of the primary synthetic strategies for this compound, focusing on the underlying chemical principles and providing actionable experimental protocols.

Strategic Overview of Synthetic Pathways

The construction of the C-C bond between the pyridine ring and the cyclopropyl group is the central challenge in synthesizing this compound. Modern synthetic chemistry overwhelmingly favors transition-metal-catalyzed cross-coupling reactions for this purpose due to their efficiency, functional group tolerance, and predictable outcomes. The two most prominent and field-proven strategies are the Negishi coupling and the Suzuki-Miyaura coupling.

Caption: Primary synthetic routes to this compound.

Route 1: Palladium-Catalyzed Negishi Cross-Coupling

The Negishi coupling is a powerful tool for forming C-C bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[3][4][5] This method is particularly effective for creating bonds between sp²-hybridized carbons, such as those in the pyridine ring, and sp³-hybridized carbons, like that of the cyclopropyl group.[4]

Mechanistic Rationale

The catalytic cycle of the Negishi coupling is a well-established sequence of elementary organometallic steps. The choice of a palladium catalyst, often with a phosphine ligand, is critical for facilitating the reaction under mild conditions.

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Br) of the 2,5-dibromopyridine substrate. This forms a Pd(II) intermediate. The C2 position is generally more reactive than the C5 position in this substrate.

-

Transmetalation : The cyclopropyl group is transferred from the organozinc reagent (cyclopropylzinc bromide) to the palladium center, displacing the bromide ion. This is the key bond-forming step where the cyclopropyl moiety is introduced.

-

Reductive Elimination : The newly formed Pd(II) complex reductively eliminates the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Simplified catalytic cycle for the Negishi coupling.

Field-Proven Experimental Protocol

The following protocol is adapted from a demonstrated synthesis of this compound.[6][7]

Starting Materials:

-

2,5-Dibromopyridine

-

Cyclopropylmagnesium bromide (in THF)

-

Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf))

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

Preparation of the Organozinc Reagent (in situ): Under an inert argon atmosphere, add a 0.5 M solution of cyclopropylmagnesium bromide in THF to the reaction vessel. Stir the solution at room temperature. Note: While the protocol uses a Grignard reagent, it is common in Negishi couplings to form the organozinc species in situ through transmetalation with a zinc salt, or as in this case, proceed via a Kumada-type coupling which follows a similar catalytic cycle.

-

Catalyst and Substrate Addition: To the slurry of the Grignard reagent, add 2,5-dibromopyridine and the PdCl₂(dppf) catalyst in one portion.

-

Reaction Execution: An exothermic reaction is typically observed, and the mixture may thicken. After the initial exotherm subsides, continue stirring the reaction mixture at room temperature overnight to ensure completion.

-

Workup and Extraction: Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase multiple times with diethyl ether. Combine the organic layers.

-

Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be redissolved in dichloromethane and passed through a short plug of silica gel. After concentrating the eluate, the final product is obtained.[6][7]

Data Summary:

| Property | Value | Source |

| Appearance | Yellow Oil | [6][7] |

| Yield | ~50% | [6] |

| LC-MS (M+1) | m/z 197.9 / 199.9 | [6][7] |

| ¹H-NMR (CDCl₃) | δ 8.48 (d, 1H), 7.63 (dd, 1H), 7.04 (d, 1H), 1.99 (m, 1H), 1.03-0.98 (m, 4H) | [6][7] |

Route 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably one of the most versatile and widely used cross-coupling reactions, reacting an organoboron species with an organic halide.[8][9] Its advantages include the commercial availability of a vast array of boronic acids, their stability to air and moisture, and the generally mild reaction conditions.[10]

Mechanistic Rationale

The Suzuki coupling mechanism is similar to the Negishi reaction but involves a boronate intermediate. A base is essential for activating the organoboron reagent.

-

Oxidative Addition : A Pd(0) catalyst inserts into the C-X (e.g., C-Cl) bond of the halo-pyridine (e.g., 5-bromo-2-chloropyridine), forming a Pd(II) species.

-

Base Activation : The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the cyclopropylboronic acid to form a more nucleophilic boronate complex.

-

Transmetalation : The cyclopropyl group is transferred from the activated boronate to the palladium center.

-

Reductive Elimination : The desired product, this compound, is eliminated, regenerating the Pd(0) catalyst.

Sources

- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

- 6. This compound CAS#: 579475-29-9 [m.chemicalbook.com]

- 7. This compound | 579475-29-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromo-2-cyclopropylpyridine: A Versatile Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. The strategic functionalization of this ring system allows medicinal chemists to meticulously tune a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. 5-Bromo-2-cyclopropylpyridine has emerged as a particularly valuable building block for researchers and drug development professionals. Its unique trifecta of features—a reactive bromine handle for cross-coupling, a metabolically robust cyclopropyl group, and the inherent characteristics of the pyridine core—positions it as a key intermediate in the synthesis of complex molecular architectures targeting a range of diseases. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and application, grounded in field-proven insights for the practicing scientist.

Core Physicochemical and Structural Characteristics

A comprehensive understanding of a building block's fundamental properties is the bedrock of successful and reproducible synthesis. This compound is identified by the CAS Number 579475-29-9 .[1][2][3] It typically presents as a yellow oil.[3] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 579475-29-9 | [1][2][3] |

| Molecular Formula | C₈H₈BrN | [1][2] |

| Molecular Weight | 198.06 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | C1CC1C2=NC=C(C=C2)Br | [4] |

| InChI Key | WLJWEZIWWHAIEM-UHFFFAOYSA-N | [4] |

| Appearance | Yellow Oil | [3] |

Synthesis and Mechanistic Considerations

The reliable and scalable synthesis of this compound is critical for its application in drug development programs. A common and effective route involves a palladium-catalyzed cross-coupling reaction between a di-substituted pyridine and a cyclopropyl organometallic reagent.

Recommended Synthetic Protocol: Palladium-Catalyzed Cyclopropylation

This protocol details the synthesis from 2,5-dibromopyridine and a cyclopropyl Grignard reagent, a method noted for its efficiency and selectivity.

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of this compound.

Step-by-Step Methodology: [3]

-

Inert Atmosphere: All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the Grignard reagent and deactivation of the palladium catalyst.

-

Reagent Preparation: In a suitable reaction vessel, add 2,5-dibromopyridine (1.0 eq) and the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), ~0.02 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting materials.

-

Grignard Addition: Slowly add a solution of cyclopropylmagnesium bromide (~1.2 eq) in THF to the reaction mixture at room temperature. An exothermic event may be observed.

-

Reaction: Stir the mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench any remaining Grignard reagent.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography on silica gel to yield this compound as a yellow oil.[3]

Causality Behind Experimental Choices

-

Choice of Catalyst (PdCl₂(dppf)): The dppf ligand is a bulky, electron-rich ferrocene-based phosphine. This combination is highly effective for cross-coupling reactions involving aryl bromides. The ligand stabilizes the palladium(0) active species, facilitates the crucial oxidative addition step with the C-Br bond, and promotes the final reductive elimination step to form the product. Its efficiency allows for low catalyst loading.

-

Inert Atmosphere: Organometallic reagents like Grignards are highly reactive towards atmospheric oxygen and moisture. An inert atmosphere is non-negotiable for achieving high yields and reproducibility.

-

Aqueous Work-up: The use of saturated sodium bicarbonate serves a dual purpose: it quenches the highly basic Grignard reagent safely and neutralizes any acidic byproducts, facilitating a clean extraction.

Reactivity and Strategic Application in Drug Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of the C5-bromo substituent. This position is an excellent handle for introducing further molecular complexity, most commonly through palladium-catalyzed cross-coupling reactions.

Caption: Reactivity profile of this compound.

The C-Br bond is significantly more reactive towards oxidative addition with palladium(0) than C-H bonds on the ring, allowing for highly regioselective functionalization.[5] This predictable reactivity makes it an ideal starting point for building libraries of related compounds for structure-activity relationship (SAR) studies.

Application Example: Synthesis of RIPK1 Inhibitors

A compelling application of this scaffold is in the development of inhibitors for Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of inflammation and cell death, making it a high-value target for treating autoimmune diseases, neurodegenerative disorders, and sepsis.[3][6][7]

Medicinal chemistry programs in this area often utilize a substituted pyridine core to build molecules that can bind to the kinase domain. The synthesis of potent and selective RIPK1 inhibitors has been described involving the coupling of a bromo-substituted heterocyclic core with another amine-containing heterocycle.[8] The 5-bromo position of this compound is perfectly suited for a Buchwald-Hartwig amination or a Suzuki coupling to construct the final complex drug molecule, while the 2-cyclopropyl group can provide beneficial interactions within the protein's binding pocket or enhance metabolic stability.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is essential. The following spectral data are characteristic of the compound.

| Analysis Type | Characteristic Data |

| ¹H-NMR (CDCl₃) | δ 8.48 (d, 1H), 7.63 (dd, 1H), 7.04 (d, 1H), 1.99 (m, 1H), 1.03-0.98 (m, 4H) ppm.[3] |

| LC-MS (M+1) | m/z 197.9 / 199.9.[3] |

The LC-MS data clearly show the characteristic isotopic pattern of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio). The ¹H-NMR spectrum shows distinct signals for the three aromatic protons on the pyridine ring and the characteristic upfield signals for the protons of the cyclopropyl group.

Safety and Handling

As with all bromo-organic compounds, appropriate safety precautions must be observed. This compound should be handled in a well-ventilated fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[8][10]

-

Inhalation: Avoid breathing vapors or mist. May cause respiratory irritation.[9]

-

Skin/Eye Contact: Causes skin and serious eye irritation. In case of contact, immediately flush with plenty of water for at least 15 minutes.[9][10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

This compound is a high-value, versatile intermediate for drug discovery and development. Its well-defined reactivity, centered on the C5-bromo position, provides a reliable entry point for a multitude of cross-coupling reactions, enabling the efficient synthesis of diverse and complex molecules. The presence of the 2-cyclopropyl group offers a means to enhance metabolic stability and explore specific binding interactions. As demonstrated by its relevance to the synthesis of scaffolds for critical therapeutic targets like RIPK1, this building block empowers medicinal chemists to accelerate the discovery of next-generation therapeutics. Proper understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

-

This compound [P96981] . ChemUniverse. [Link]

-

This compound . Ark Pharm, Inc. [Link]

-

Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products . National Center for Biotechnology Information. [Link]

-

Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China . Alchemist-chem. [Link]

-

RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development . PubMed. [Link]

-

From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors . Frontiers Media S.A. [Link]

-

Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation . ResearchGate. [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . National Center for Biotechnology Information. [Link]

-

Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 . National Center for Biotechnology Information. [Link]

-

How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? . ResearchGate. [Link]

-

GSK2256294 . SPAN. [Link]

-

RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond . ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 6. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 10. US7738175B2 - Micro-optic security and image presentation system providing modulated appearance of an in-plane image - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-cyclopropylpyridine

Introduction

5-Bromo-2-cyclopropylpyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine, it serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The unique combination of a pyridine ring, a bromine atom, and a cyclopropyl group imparts specific reactivity and physical characteristics to the molecule. The pyridine ring offers a weakly basic nitrogen atom, the bromine atom provides a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), and the strained cyclopropyl group can influence reaction pathways and molecular conformation.[1]

This technical guide provides a comprehensive examination of the core physical properties of this compound (CAS No. 579475-29-9).[2][3][4][5] It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for applications in chemical synthesis, process development, and formulation. The guide synthesizes available data on its physicochemical characteristics, provides detailed protocols for their experimental determination, and offers insights into the interpretation of its spectroscopic profile.

Molecular and Physicochemical Properties

The fundamental physical properties of this compound dictate its behavior in various chemical and physical processes, from reaction kinetics to purification and formulation. These properties are summarized in the table below.

A notable ambiguity exists in the literature regarding the physical state of this compound at standard temperature and pressure. It has been described as both a "yellow oil" and a "solid".[1] This discrepancy suggests that its melting point may be close to ambient temperature, and its observed state could be dependent on purity and specific environmental conditions. To date, a definitive melting point has not been published in the reviewed literature.

| Property | Value | Source(s) |

| CAS Number | 579475-29-9 | [2][3][4][5][6][7] |

| Molecular Formula | C₈H₈BrN | [2][4] |

| Molecular Weight | 198.06 g/mol | [2][7] |

| Appearance | Yellow Oil / Solid | [1] |

| Boiling Point | 242.9 ± 28.0 °C (at 760 mmHg) | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Solubility | Slightly soluble in water; Good solubility in dichloromethane, chloroform. | [1] |

| XLogP3-AA | 2.1 | [5] |

Spectroscopic Profile

The spectroscopic data for this compound are essential for its identification, structural confirmation, and purity assessment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule. The reported spectrum in deuterated chloroform (CDCl₃) shows characteristic signals for the pyridine ring and cyclopropyl protons.

-

¹H NMR (CDCl₃) Chemical Shifts (δ) and Assignments:

-

δ 8.48 (d, 1H): This downfield doublet corresponds to the proton at the C6 position of the pyridine ring, deshielded by the adjacent nitrogen atom.

-

δ 7.63 (dd, 1H): A doublet of doublets representing the proton at the C4 position, coupled to the protons at C3 and C5 (which is brominated).

-

δ 7.04 (d, 1H): A doublet corresponding to the proton at the C3 position.

-

δ 1.99 (m, 1H): A multiplet assigned to the single proton on the tertiary carbon of the cyclopropyl ring.

-

δ 1.03-0.98 (m, 4H): A complex multiplet in the upfield region corresponding to the four methylene protons of the cyclopropyl ring.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

-

Predicted ¹³C NMR Chemical Shift Regions:

-

Pyridine Ring Carbons: Five signals are expected in the aromatic region (approx. δ 120-165 ppm). The carbon atom attached to the cyclopropyl group (C2) would likely appear most downfield (e.g., >160 ppm), while the carbon bearing the bromine atom (C5) would be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

-

Cyclopropyl Carbons: The methine carbon (CH) and the two methylene carbons (CH₂) of the cyclopropyl ring would produce signals in the aliphatic region, typically upfield (approx. δ 5-20 ppm).

-

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not widely published. However, the key functional groups present in the molecule would give rise to characteristic absorption bands.[11][12] Analysis of its structure allows for the prediction of the following significant IR absorptions:

-

Predicted IR Absorption Bands:

-

~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic protons on the pyridine ring and the C-H bonds of the cyclopropyl group. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic ones appear just below.[13]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring. These are characteristic aromatic ring absorptions.[13]

-

~1050-1000 cm⁻¹: C-Br stretching vibration. This band can sometimes be difficult to assign definitively as it falls in the fingerprint region.

-

~1020 cm⁻¹ and ~820 cm⁻¹: Characteristic bands associated with the cyclopropyl ring breathing and C-H deformations.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The reported LC-MS data shows a characteristic pair of peaks for the molecular ion plus a proton (M+H)⁺.

-

LC-MS Data: m/z 197.9 / 199.9 (M+H)⁺

-

Interpretation: This result is consistent with the calculated molecular weight of 198.06 g/mol . The presence of two peaks of nearly equal intensity, separated by two mass units, is the classic isotopic signature of a molecule containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is fundamental to chemical research and development. The following section details standardized, reliable protocols for measuring the key physical properties of compounds like this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14][15]

Protocol:

-

Sample Preparation: Place a few milliliters of this compound into a small fusion tube.

-

Capillary Insertion: Seal one end of a glass capillary tube using a flame. Place the sealed capillary, open-end down, into the fusion tube containing the sample.

-

Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block heater).[16] Heat the bath slowly, at a rate of approximately 2 °C per minute as the expected boiling point is approached.

-

Observation: As the liquid heats, air trapped in the capillary will slowly bubble out. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Measurement: Record the temperature (t₁) when this rapid stream of bubbles begins. Remove the heat source and allow the apparatus to cool slowly.

-

Final Reading: The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature again (t₂). The boiling point is the average of t₁ and t₂.

Causality: The rapid stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. As the liquid cools, the vapor pressure drops, and when it equals the atmospheric pressure, the liquid is drawn back into the capillary; this temperature is the true boiling point.

Caption: Workflow for Boiling Point Determination via Capillary Method.

Density Determination (Volumetric Method)

Density is a fundamental property defined as mass per unit volume. A straightforward and accurate method involves using a volumetric flask or pycnometer.[17][18]

Protocol:

-

Weighing the Flask: Accurately weigh a clean, dry volumetric flask (e.g., 5.00 mL) with its stopper (m₁).

-

Adding the Sample: Fill the volumetric flask to the calibration mark with this compound. Use a pipette for the final addition to ensure accuracy. Ensure the exterior of the flask is dry.

-

Weighing the Filled Flask: Weigh the flask with the sample and stopper (m₂).

-

Temperature Control: Record the ambient temperature at which the measurement is performed, as density is temperature-dependent.

-

Calculation:

-

Mass of the liquid (m_liquid) = m₂ - m₁

-

Volume of the liquid (V_liquid) = Volume of the flask (e.g., 5.00 mL)

-

Density (ρ) = m_liquid / V_liquid

-

Causality: This method directly applies the definition of density. Using a calibrated volumetric flask ensures an accurate volume measurement, while an analytical balance provides an accurate mass measurement, leading to a reliable density value.

Caption: Workflow for Density Determination via Volumetric Method.

Solubility Determination (Gravimetric Method)

This method determines solubility by creating a saturated solution and then quantifying the amount of dissolved solute in a known amount of the solvent.[19][20][21]

Protocol:

-

Prepare Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water) in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, recorded temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatic shaker is ideal for this purpose.

-

Sample Separation: Allow the undissolved solid to settle. Carefully filter the supernatant to obtain a clear, saturated solution. A syringe filter can be effective for this step.

-

Sample Weighing: Accurately pipette a specific volume of the saturated filtrate (e.g., 10.0 mL) into a pre-weighed, dry evaporating dish (m_dish). Weigh the dish with the solution (m_solution).

-

Solvent Evaporation: Gently heat the evaporating dish in a fume hood or oven to evaporate the solvent completely.

-

Final Weighing: Once all the solvent is removed, cool the dish to room temperature in a desiccator and weigh it again (m_final). Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation:

-

Mass of dissolved solute (m_solute) = m_final - m_dish

-

Mass of solvent (m_solvent) = m_solution - m_final

-

Solubility = (m_solute / m_solvent) * 100 (expressed as g per 100 g of solvent)

-

Causality: This protocol relies on achieving a true equilibrium state (saturation) and then physically separating and quantifying the dissolved solute from the solvent. The gravimetric finish is a robust and direct measure of the solute mass.

Caption: Workflow for Solubility Determination via Gravimetric Method.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from vendors and structurally related compounds provide guidance on potential hazards.[3][22][23]

-

Hazard Identification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear safety glasses with side shields or chemical goggles.

-

A lab coat should be worn to prevent skin contact.

-

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[23]

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties. This guide has consolidated its known physicochemical data, including its molecular weight, boiling point, density, and solubility characteristics. Furthermore, it has provided a detailed analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), which are crucial for its identification and quality control. The inclusion of standardized, step-by-step experimental protocols offers a practical resource for researchers to verify these properties in a laboratory setting. The ambiguity regarding its physical state highlights the need for further empirical study, specifically the determination of its melting point. The information presented herein serves as an authoritative foundation for the safe and effective use of this compound in scientific research and development.

References

-

Determination of Solubility by Gravimetric Method . (n.d.). Retrieved January 11, 2026, from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China . (n.d.). Alchemist-Chem. Retrieved January 11, 2026, from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review . National Journal of Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

-

ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (E324-23) . Retrieved January 11, 2026, from [Link]

-

Melting Point Determination . (n.d.). Stanford Research Systems. Retrieved January 11, 2026, from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide . (n.d.). Vedantu. Retrieved January 11, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds . (2023, July 25). GeeksforGeeks. Retrieved January 11, 2026, from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P): . Weebly. Retrieved January 11, 2026, from [Link]

-

DETERMINATION OF BOILING POINTS . (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound [P96981] . (n.d.). ChemUniverse. Retrieved January 11, 2026, from [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method . (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis . (n.d.). Mettler Toledo. Retrieved January 11, 2026, from [Link]

-

Melting point determination . (n.d.). University of Calgary. Retrieved January 11, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment . (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]

-

Supporting Information . (2007). Wiley-VCH. Retrieved January 11, 2026, from [Link]

-

DETERMINATION OF MELTING POINTS . (n.d.). Retrieved January 11, 2026, from [Link]

-

Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures . RocketProps. Retrieved January 11, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (n.d.). Lund University Publications. Retrieved January 11, 2026, from [Link]

-

Carl L. Yaws. (2009). Density of Liquid – Organic Compounds . ResearchGate. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry LABORATORY . (n.d.). Retrieved January 11, 2026, from [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 579475-29-9 . (n.d.). XiXisys. Retrieved January 11, 2026, from [Link]

-

5-Bromo-2-cyclopropylpyrimidine . (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (2013). JOURNAL OF INDIAN RESEARCH, 1(4), 84-88.

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature . (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

2: The Density of Liquids and Solids (Experiment) . (2021, November 11). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing . (n.d.). Retrieved January 11, 2026, from [Link]

-

Table of Characteristic IR Absorptions . (n.d.). Retrieved January 11, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

Kumar, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design . NIH. Retrieved January 11, 2026, from [Link]

-

Infrared Spectroscopy . (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 579475-29-9 | MFCD12033369 | this compound [aaronchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. aceschem.com [aceschem.com]

- 7. 579475-29-9|this compound|BLD Pharm [bldpharm.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. rsc.org [rsc.org]

- 10. 5-Bromo-2-chloropyridine(53939-30-3) 13C NMR [m.chemicalbook.com]

- 11. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. byjus.com [byjus.com]

- 17. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. pharmacyjournal.info [pharmacyjournal.info]

- 21. pharmajournal.net [pharmajournal.net]

- 22. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 579475-29-9 Name: [xixisys.com]

- 23. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-cyclopropylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-cyclopropylpyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its solubility is fundamental for its effective application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known qualitative solubility of this compound, outlines the key theoretical principles governing its dissolution, and presents a detailed, field-proven experimental protocol for its precise quantitative determination. Furthermore, this document emphasizes safety protocols and data interpretation, equipping researchers with the necessary tools to confidently and accurately handle this compound and its solutions.

Introduction: The Significance of this compound

This compound is an organic compound of increasing interest in the fields of organic synthesis and medicinal chemistry.[1] Its structure, which incorporates a pyridine ring, a bromine atom, and a cyclopropyl group, offers a unique combination of properties. The pyridine ring is aromatic and weakly basic, while the bromine atom provides a reactive site for various cross-coupling reactions, and the cyclopropyl group can influence the molecule's conformation and metabolic stability.[1] These characteristics make it a valuable intermediate in the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals.[1]

A critical, yet often under-reported, physicochemical property for any compound in drug discovery and development is its solubility. Solubility dictates the choice of solvents for chemical reactions, purification methods, and formulation strategies. In early-stage drug discovery, aqueous solubility is a key determinant of a compound's potential bioavailability. Therefore, a comprehensive understanding of the solubility of this compound in a range of relevant solvents is paramount for its successful application.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN | [1] |

| Molecular Weight | 200.06 g/mol | [1] |

| Appearance | Solid (Typical) | [1] |

| Boiling Point | 242.9±28.0 °C (Predicted) | [2] |

| Density | 1.561±0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.55±0.22 (Predicted) | [2] |

Qualitative Solubility Profile

Currently, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, qualitative assessments have been reported, providing a foundational understanding of its behavior in various solvents.

| Solvent | Polarity | Type | Qualitative Solubility | Source |

| Water | Polar | Protic | Slightly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar | Aprotic | Soluble | [1] |

| Dichloromethane (DCM) | Nonpolar | Aprotic | Soluble | [1] |

| Chloroform | Nonpolar | Aprotic | Good Solubility | [1] |

Expert Interpretation: The principle of "like dissolves like" provides a framework for understanding this profile.[3] The pyridine ring offers some polar character and potential for hydrogen bonding, which likely accounts for its slight solubility in water. However, the overall molecule, with its bromo and cyclopropyl substituents, possesses significant nonpolar characteristics. This explains its good solubility in nonpolar aprotic solvents like dichloromethane and chloroform.[1] DMSO, being a strong polar aprotic solvent, is effective at dissolving a wide range of compounds, including those with both polar and nonpolar features.[1]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the free energy change of the solution process. This process can be conceptually broken down into two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For a substance to dissolve, the energy of the solvated state must be lower than the energy of the solid lattice and the pure solvent.

Key factors influencing the solubility of this compound include:

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together.

-

Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules. This is influenced by:

-

Polarity: The match between the polarity of the solute and the solvent.

-

Hydrogen Bonding: The ability of the solute and solvent to act as hydrogen bond donors or acceptors.

-

Van der Waals Forces: Dispersion forces that are significant in nonpolar interactions.

-

Quantitative Solubility Determination: An Experimental Protocol

Given the absence of precise quantitative data, the following section provides a detailed, best-practice protocol for determining the equilibrium solubility of this compound. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable technique.[3][4]

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to be aware of the hazards associated with this compound.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, DMSO, methanol, acetonitrile, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium saturation has been reached.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) with constant agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the contents to settle.

-

Centrifuge the vials to pellet the excess solid.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[3] This step is critical to avoid artificially high solubility readings.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Accurately dilute a known volume of the filtered saturated solution.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Data Calculation and Reporting:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Interpretation and Application

The quantitatively determined solubility data is invaluable for various applications:

-

Process Chemistry: Selecting appropriate solvents for reactions and crystallizations.

-

Formulation Science: Developing suitable delivery systems for preclinical and clinical studies. For instance, low aqueous solubility may necessitate the use of formulation strategies like amorphous solid dispersions.

-

Screening Assays: Ensuring that the compound is fully dissolved in the assay buffer at the desired test concentrations to avoid false-negative results.

Conclusion

While the existing literature provides a useful qualitative understanding of the solubility of this compound, this guide emphasizes the necessity and provides a robust methodology for its quantitative determination. By following the detailed experimental protocol and adhering to the safety guidelines, researchers can generate accurate and reliable solubility data. This information is a critical prerequisite for the efficient and effective use of this important chemical building block in research and development.

References

- Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety D

- General Experimental Protocol for Determining Solubility. Benchchem.

- 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413. PubChem.

- Compound solubility measurements for early drug discovery.

- SAFETY D

- SAFETY D

- SAFETY D

- 5-bromo-2-nitropyridine. Jubilant Ingrevia.

- This compound CAS#: 579475-29-9. ChemicalBook.

Sources

- 1. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. This compound CAS#: 579475-29-9 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

A Comprehensive Technical Guide to the Reactivity of the Cyclopropyl Group in 5-Bromo-2-cyclopropylpyridine: Stability, Transformations, and Mechanistic Insights

Section 1: Introduction - The Cyclopropyl Group in a Privileged Heterocyclic Scaffold

The incorporation of small, strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group stands out for its unique conformational and electronic properties.[1][2] This guide provides an in-depth analysis of the reactivity of the cyclopropyl group within the context of 5-Bromo-2-cyclopropylpyridine, a versatile building block for drug discovery and complex organic synthesis.

The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl ring is far more than a simple three-carbon cycloalkane. Its inherent ring strain (~27 kcal/mol) and the unique hybridization of its carbon-carbon bonds (rich in p-character) impart properties that are highly sought after in drug design.[1][3] Medicinal chemists frequently employ the cyclopropyl group to:

-

Enhance Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][4]

-

Act as a Bioisostere: It serves as a rigid, lipophilic bioisosteric replacement for metabolically labile groups like gem-dimethyl or vinyl moieties, and can mimic the conformation of amides or other functional groups.[1][5][6]

-

Improve Potency and Selectivity: By locking the conformation of otherwise flexible side chains, the cyclopropyl group can reduce the entropic penalty of binding to a biological target, thereby increasing potency and selectivity.[1][3]

-

Modulate Physicochemical Properties: Its introduction can favorably alter solubility, membrane permeability, and plasma clearance.[3][5]